molecular formula C4H6N2S5 B15161092 2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole CAS No. 651769-96-9

2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole

Cat. No.: B15161092
CAS No.: 651769-96-9
M. Wt: 242.4 g/mol
InChI Key: CAMHLMQUGXGKNH-UHFFFAOYSA-N
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Description

2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole is a sulfur-containing heterocyclic compound It is characterized by the presence of two methyldisulfanyl groups attached to a 1,3,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole typically involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to thiols.

    Substitution: The methyldisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole involves its interaction with biological molecules through its disulfide bonds. These bonds can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, and other cellular components. The compound’s effects are mediated through these interactions, which can disrupt cellular processes and lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimercapto-1,3,4-thiadiazole: Lacks the methyldisulfanyl groups but has similar chemical properties.

    2,5-Bis(ethylthio)-1,3,4-thiadiazole: Contains ethylthio groups instead of methyldisulfanyl groups.

    2,5-Bis(phenylthio)-1,3,4-thiadiazole: Contains phenylthio groups instead of methyldisulfanyl groups.

Uniqueness

2,5-Bis(methyldisulfanyl)-1,3,4-thiadiazole is unique due to the presence of methyldisulfanyl groups, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

651769-96-9

Molecular Formula

C4H6N2S5

Molecular Weight

242.4 g/mol

IUPAC Name

2,5-bis(methyldisulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C4H6N2S5/c1-7-10-3-5-6-4(9-3)11-8-2/h1-2H3

InChI Key

CAMHLMQUGXGKNH-UHFFFAOYSA-N

Canonical SMILES

CSSC1=NN=C(S1)SSC

Origin of Product

United States

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